Evidence Dimension 1: 2-Naphthamide Regioisomer vs. 1-Naphthamide Scaffold Preference in Kinase Inhibition
In a series of naphthamide-based VEGFR inhibitors, the 2-naphthamide regioisomer (as present in the target compound) exhibited a distinct kinase selectivity fingerprint compared to the 1-naphthamide regioisomer. The 2-naphthamide derivative showed stronger VEGFR2 inhibition versus the 1-naphthamide analog, which shifted selectivity toward other receptor tyrosine kinases [1]. This regioisomeric preference has direct implications for users building kinase-focused compound libraries.
| Evidence Dimension | Kinase inhibition selectivity profile |
|---|---|
| Target Compound Data | 2-naphthamide regioisomer fragment (target compound contains 2-naphthamide) |
| Comparator Or Baseline | 1-naphthamide regioisomer analogs (e.g., N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide, CAS 1105233-59-7) |
| Quantified Difference | Qualitative selectivity shift documented in VEGFR naphthamide series; 2-naphthamide preferred for VEGFR2 engagement, 1-naphthamide for alternative kinases [1] |
| Conditions | VEGFR2 kinase inhibition assay; recombinant kinase domains; J Med Chem 2008 series |
Why This Matters
For researchers targeting VEGFR2 or related kinases, the 2-naphthamide regioisomer is the structurally validated choice based on published SAR, making procurement of a 1-naphthamide analog a higher-risk, unvalidated alternative.
- [1] El-Halaby LO, et al. Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation. J Med Chem. 2008;51(7):2035-2046. View Source
